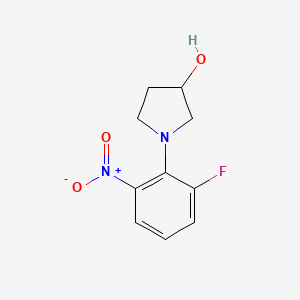

1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-ol

Descripción

1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-ol (CAS No. 1233860-22-4) is a chiral pyrrolidine derivative featuring a fluorinated nitrophenyl substituent. Its molecular formula is C₁₀H₁₁FN₂O₃, with a molecular weight of 226.207 g/mol . The compound consists of:

- A pyrrolidine ring with a hydroxyl group at the C3 position.

- A 2-fluoro-6-nitrophenyl group attached to the pyrrolidine nitrogen.

The fluorine atom at position 2 and the nitro group at position 6 on the aromatic ring confer distinct electronic and steric properties. These substituents enhance its reactivity and ability to interact with biological targets, making it a candidate for medicinal chemistry research, particularly in enzyme inhibition and receptor modulation .

Propiedades

Fórmula molecular |

C10H11FN2O3 |

|---|---|

Peso molecular |

226.20 g/mol |

Nombre IUPAC |

1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(13(15)16)10(8)12-5-4-7(14)6-12/h1-3,7,14H,4-6H2 |

Clave InChI |

JRYLCDDQJXVXBH-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CC1O)C2=C(C=CC=C2F)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine vs. Other Halogens

- 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol: Replacing fluorine with chlorine introduces a larger, less electronegative atom.

- 1-(2-Bromobenzyl)pyrrolidin-3-ol : Bromine’s larger size further disrupts molecular interactions, often leading to decreased solubility compared to fluorine analogs .

Nitro Group Positional Isomers

- 1-(3-Nitrophenyl)pyrrolidin-3-ol : The nitro group at position 3 (meta) instead of 6 (ortho) modifies electronic distribution. This positional change can shift biological activity; for example, nitro groups in meta positions are less electron-withdrawing in certain contexts, affecting redox properties and target engagement .

Methoxy vs. Nitro Substitutions

Core Structure Modifications

Pyrrolidine vs. Piperidine Derivatives

- 1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol : Replacing the pyrrolidine with a piperidine ring increases conformational flexibility and steric bulk. This can enhance binding to larger enzyme pockets but may reduce selectivity .

Pyridine-Containing Analogs

Data Tables: Structural and Functional Comparisons

Table 2: Electronic and Steric Properties

| Substituent | Electron Effect | Steric Bulk (Van der Waals radius, Å) | Impact on Bioactivity |

|---|---|---|---|

| -F | Strongly electron-withdrawing | 1.47 | Enhances binding to polar targets |

| -NO₂ | Electron-withdrawing | N/A (functional group) | Increases redox reactivity |

| -OCH₃ | Electron-donating | 2.04 (O) + 2.04 (CH₃) | Improves solubility, H-bonding |

| -Cl | Moderately electron-withdrawing | 1.75 | Reduces solubility, increases steric hindrance |

Research Findings and Key Insights

- Fluorine’s Role : The 2-fluoro substituent in 1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-ol enhances metabolic stability and target affinity due to its electronegativity and small size, as seen in fluorinated drug analogs like fluoxetine .

- Nitro Group Dynamics : The 6-nitro group’s ortho position creates a strong electron-withdrawing effect, polarizing the aromatic ring and facilitating interactions with electron-rich enzyme active sites .

- Chirality : The (S)-enantiomer of this compound shows higher biological activity than its (R)-counterpart, emphasizing the importance of stereochemistry in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.